5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one
Brand Name: Vulcanchem
CAS No.: 103303-35-1
VCID: VC0011232
InChI: InChI=1S/C22H32O3/c1-12-9-15-16(20(3)7-5-14(24)10-17(12)20)6-8-21(4)18(15)11-19-22(21,25-19)13(2)23/h14-16,18-19,24H,5-11H2,1-4H3/t14-,15+,16-,18-,19+,20+,21-,22+/m0/s1
SMILES: CC1=C2CC(CCC2(C3CCC4(C(C3C1)CC5C4(O5)C(=O)C)C)C)O
Molecular Formula: C22H32O3
Molecular Weight: 344.495

5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one

CAS No.: 103303-35-1

Cat. No.: VC0011232

Molecular Formula: C22H32O3

Molecular Weight: 344.495

* For research use only. Not for human or veterinary use.

5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one - 103303-35-1

Specification

CAS No. 103303-35-1
Molecular Formula C22H32O3
Molecular Weight 344.495
IUPAC Name 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11,17-trimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone
Standard InChI InChI=1S/C22H32O3/c1-12-9-15-16(20(3)7-5-14(24)10-17(12)20)6-8-21(4)18(15)11-19-22(21,25-19)13(2)23/h14-16,18-19,24H,5-11H2,1-4H3/t14-,15+,16-,18-,19+,20+,21-,22+/m0/s1
Standard InChI Key FXTMBVFOKJRWOM-FAWFAKQUSA-N
SMILES CC1=C2CC(CCC2(C3CCC4(C(C3C1)CC5C4(O5)C(=O)C)C)C)O

Introduction

Chemical Identity and Nomenclature

5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one is identified by the CAS Registry Number 103303-35-1, providing a unique identifier for this chemical entity in scientific databases and literature . The compound is known by several synonyms in the scientific community, which facilitates cross-referencing in various research contexts. These synonyms include:

  • 6-Methylepoxypregnenolone

  • 6-Methyl-16α,17α-epoxypregnenolone

  • Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-6-methyl-, (3β,16α)- (9CI)

The IUPAC name for this compound is 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11,17-trimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone, which provides a systematic way to describe its complex structure . The InChI and InChIKey identifiers, which are crucial for digital representation and database searching, are:

  • InChI=1S/C22H32O3/c1-12-9-15-16(20(3)7-5-14(24)10-17(12)20)6-8-21(4)18(15)11-19-22(21,25-19)13(2)23/h14-16,18-19,24H,5-11H2,1-4H3/t14-,15+,16-,18-,19+,20+,21-,22+/m0/s1

  • InChIKey: FXTMBVFOKJRWOM-FAWFAKQUSA-N

Structural Features and Properties

Molecular Structure

5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one possesses a complex pentacyclic structure that includes a steroid core with specific modifications. The compound features:

  • A steroid nucleus with four fused rings

  • A double bond between positions 5 and 6

  • An epoxy ring between positions 16 and 17

  • A methyl group at position 6

  • A hydroxyl group at position 3 in the beta configuration

  • A ketone group at position 20

The molecule contains eight defined atom stereocenters, which contribute to its specific three-dimensional configuration and biological activity profile . These stereocenters are critical for the compound's recognition by biological receptors and enzymes.

Physical Properties

The physical properties of 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one are summarized in Table 1, which provides important parameters for its identification and handling in laboratory and research settings.

Table 1: Physical Properties of 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one

PropertyValueSource
Molecular FormulaC22H32O3
Molecular Weight344.49 g/mol
Melting Point182-184°C (in acetone, ethyl ether)
Boiling Point466.1±45.0°C (Predicted)
Density1.17±0.1 g/cm³ (Predicted)
Exact Mass344.23514488 Da
Monoisotopic Mass344.23514488 Da
Topological Polar Surface Area49.8 Ų
XLogP3-AA2.8

Chemical Properties

The chemical behavior of 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one is influenced by its functional groups and their spatial arrangement. Key chemical properties include:

  • Hydrogen Bonding Capacity: The molecule contains 1 hydrogen bond donor and 3 hydrogen bond acceptors, which affects its solubility and interactions with biological molecules .

  • Rotatable Bond Count: With only 1 rotatable bond, the compound has limited conformational flexibility .

  • pKa: The predicted pKa value is 15.00±0.70, indicating the pH at which the compound's hydroxyl group may ionize .

  • Complexity: The compound has a complexity value of 681, reflecting its intricate structural features .

The epoxy group between positions 16 and 17 can undergo ring-opening reactions under acidic conditions, while the hydroxyl group at position 3 can participate in esterification reactions. The ketone at position 20 can undergo typical carbonyl reactions, including reduction to an alcohol or reaction with nucleophiles.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

The 13C NMR spectrum of 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one provides valuable information about its carbon framework and functional groups . The spectrum shows distinctive signals for:

  • The ketone carbon at position 20

  • The quaternary carbons of the steroid nucleus

  • The epoxy ring carbons at positions 16 and 17

  • The olefinic carbons at positions 5 and 6

  • The hydroxyl-bearing carbon at position 3

  • The methyl groups attached to the steroid framework

This spectroscopic data is essential for confirming the compound's structure and purity in research applications.

Infrared Spectroscopy

The infrared spectroscopic data for 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one has been recorded using both KBr and ATR-Neat (DuraSamplIR II) techniques . These spectra reveal characteristic absorption bands for:

  • O-H stretching (3300-3600 cm⁻¹) from the hydroxyl group

  • C=O stretching (1700-1720 cm⁻¹) from the ketone functionality

  • C=C stretching (1620-1680 cm⁻¹) from the alkene bond

  • C-O stretching (1050-1150 cm⁻¹) from the epoxy and hydroxyl groups

  • Various C-H stretching and bending vibrations

The FTIR spectra were obtained by Forensic Spectral Research using samples from Steraloids (Catalog Number Q4910-000, Lot Number 5575) .

Raman Spectroscopy

Raman spectroscopic data complements the IR data by providing additional structural information, particularly regarding the carbon-carbon bonds and symmetric vibrations that may be less visible in IR spectroscopy . The FT-Raman spectrum was also obtained by Forensic Spectral Research using samples from Steraloids Inc. (Catalog Number Q4910-000, Lot Number 5575) .

Related Compounds and Chemical Relationships

5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one shares structural similarities with several other steroid compounds. The compound is structurally related to:

  • 16,17-Epoxypregnenolone (lacking the 6-methyl group)

  • 6-Methylpregnenolone (lacking the epoxy ring)

  • 5-Androsten-3beta,16alpha-diol (a related steroid with different functional groups)

  • 5-Pregnen-3-beta,16-alpha-diol-20-one (structurally similar but with a hydroxyl group at position 16 instead of the epoxy ring)

These structural relationships can provide insights into the potential biological activities and synthetic pathways for 5-Pregnen-16,17-epoxy-6-methyl-3-beta-OL-20-one.

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